(3-氯-2,4-二甲氧基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

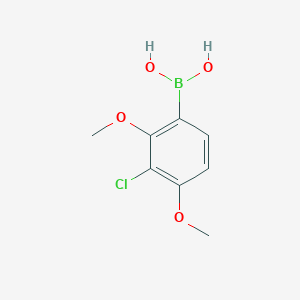

(3-Chloro-2,4-dimethoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BClO4 and its molecular weight is 216.42. The purity is usually 95%.

BenchChem offers high-quality (3-Chloro-2,4-dimethoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-2,4-dimethoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

交叉偶联反应

(3-氯-2,4-二甲氧基苯基)硼酸: 作为交叉偶联反应中的重要底物。它参与铃木-宫浦偶联反应,该反应广泛用于碳-碳键的形成。在这些反应中,硼酸部分与芳基或乙烯基卤化物在钯催化剂存在下反应,导致形成新的C-C键。研究人员已采用这种方法合成各种有机化合物,包括药物中间体和功能材料 .

苯并吡喃酮衍生物的合成

苯并吡喃酮是具有多种生物活性的重要杂环化合物。研究人员利用 (3-氯-2,4-二甲氧基苯基)硼酸作为合成苯并吡喃酮衍生物的起始原料。这些衍生物具有作为GABAA受体正调节剂的潜力,GABAA受体在神经传递和神经元兴奋性中起着至关重要的作用 .

三组分偶联法合成芳基烯烃

该化合物已在通过三组分偶联反应合成芳基烯烃中得到应用。在这个过程中,(3-氯-2,4-二甲氧基苯基)硼酸、芳基卤化物和烯烃在钯催化下共同反应。生成的芳基烯烃是进一步功能化和药物发现的宝贵中间体 .

铑催化的氰化反应

研究人员探索了这种硼酸在铑催化的氰化反应中的应用。通过使 (3-氯-2,4-二甲氧基苯基)硼酸与N-氰基-N-苯基-对甲基苯磺酰胺反应,他们可以在芳香环上引入氰基。此类转化对于合成多种有机分子至关重要,包括药物和农药 .

有机合成和药物化学

由于其多功能的反应性,(3-氯-2,4-二甲氧基苯基)硼酸作为有机合成中的构建模块。药物化学家经常将其纳入药物候选物中,利用其硼官能团与生物受体进行靶向相互作用。它在药物分子中的存在可以增强溶解性、稳定性和结合亲和力 .

材料科学和精细化学品

除了在有机合成中的作用之外,该化合物还为材料科学做出了贡献。研究人员已利用它来制备功能材料,例如传感器、催化剂和聚合物。它的硼酸基团能够与其他分子发生特定相互作用,使其成为设计具有定制特性的新型材料的宝贵材料 .

作用机制

Target of Action

The primary target of (3-Chloro-2,4-dimethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, (3-Chloro-2,4-dimethoxyphenyl)boronic acid interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new Pd-C bond with electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which (3-Chloro-2,4-dimethoxyphenyl)boronic acid participates, affects the carbon-carbon bond formation pathway . This reaction allows for the connection of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of (3-Chloro-2,4-dimethoxyphenyl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds .

Action Environment

The action of (3-Chloro-2,4-dimethoxyphenyl)boronic acid is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The reaction conditions for the Suzuki-Miyaura cross-coupling are known to be exceptionally mild and tolerant of various functional groups , which can influence the compound’s efficacy and stability.

安全和危害

While specific safety and hazard information for “(3-Chloro-2,4-dimethoxyphenyl)boronic acid” is not available, general precautions for handling boronic acids should be followed. These include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

未来方向

The future directions for research on “(3-Chloro-2,4-dimethoxyphenyl)boronic acid” and other boronic acids likely involve further exploration of their synthesis, reactivity, and applications in organic synthesis. In particular, the protodeboronation of boronic esters is an area that is ripe for further investigation .

生化分析

Biochemical Properties

The role of (3-Chloro-2,4-dimethoxyphenyl)boronic acid in biochemical reactions is primarily associated with the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst . The (3-Chloro-2,4-dimethoxyphenyl)boronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation process .

Molecular Mechanism

The molecular mechanism of action of (3-Chloro-2,4-dimethoxyphenyl)boronic acid is primarily associated with its role in the SM cross-coupling reaction . In this reaction, the compound acts as a nucleophile, transferring from boron to palladium during the transmetalation process .

属性

IUPAC Name |

(3-chloro-2,4-dimethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGLQGBCFZWGHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)Cl)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(3-pyridylmethyl)amine](/img/structure/B2522499.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2522512.png)

![(E)-2-Cyano-3-cyclopropyl-N-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]prop-2-enamide](/img/structure/B2522515.png)

![6-(4-Chlorophenyl)-4-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridazin-3-ol](/img/structure/B2522516.png)

![2-Methoxy-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2522520.png)

![2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2522523.png)